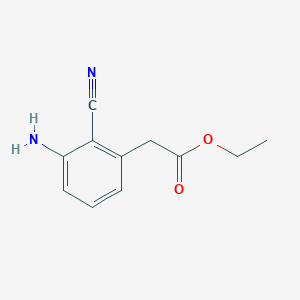
Ethyl 2-(3-amino-2-cyanophenyl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(3-amino-2-cyanophenyl)acetate is an organic compound with the molecular formula C11H12N2O2. It is a derivative of phenylacetic acid and contains both an amino group and a cyano group attached to the aromatic ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-amino-2-cyanophenyl)acetate typically involves the reaction of ethyl cyanoacetate with an appropriate aromatic amine. One common method is the cyanoacetylation of amines, where ethyl cyanoacetate reacts with substituted aryl amines under specific conditions . The reaction can be carried out without solvent at room temperature or with heating, depending on the desired yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and minimize impurities. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
Ethyl 2-(3-amino-2-cyanophenyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can react with the compound under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce primary amines.
科学研究应用
Ethyl 2-(3-amino-2-cyanophenyl)acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and intermediates for pharmaceuticals.
作用机制
The mechanism by which Ethyl 2-(3-amino-2-cyanophenyl)acetate exerts its effects involves interactions with specific molecular targets. The amino and cyano groups can form hydrogen bonds and participate in electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.
相似化合物的比较
Ethyl 2-(3-amino-2-cyanophenyl)acetate can be compared with other similar compounds, such as:
Ethyl 2-(3-cyanophenyl)acetate: Lacks the amino group, which affects its reactivity and applications.
Ethyl 2-(3-amino-4-cyanophenyl)acetate: The position of the cyano group is different, leading to variations in chemical behavior.
Ethyl 2-(3-amino-2-methylphenyl)acetate: The presence of a methyl group instead of a cyano group alters its properties.
属性
分子式 |
C11H12N2O2 |
|---|---|
分子量 |
204.22 g/mol |
IUPAC 名称 |
ethyl 2-(3-amino-2-cyanophenyl)acetate |
InChI |
InChI=1S/C11H12N2O2/c1-2-15-11(14)6-8-4-3-5-10(13)9(8)7-12/h3-5H,2,6,13H2,1H3 |
InChI 键 |
AXIMQOWSFBSRNE-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CC1=C(C(=CC=C1)N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




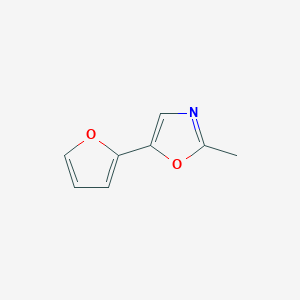
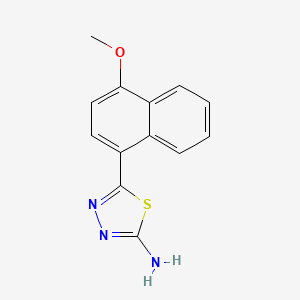

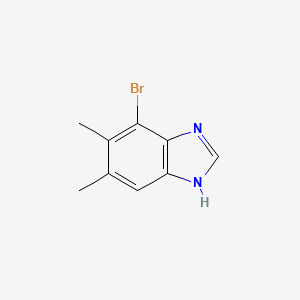
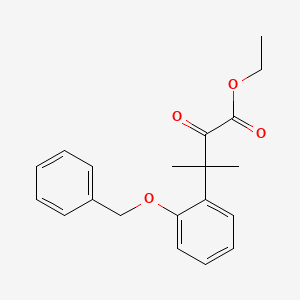

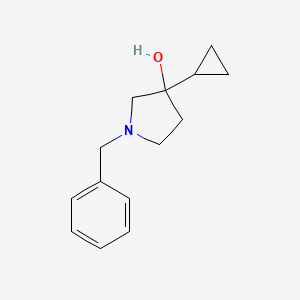

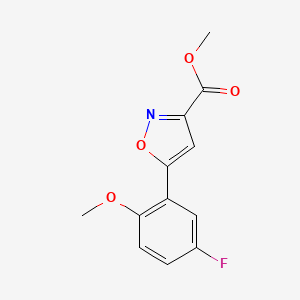

![benzyl 2-[[(2S)-2-[[2-(tert-butoxycarbonylamino)acetyl]amino]-4-methyl-pentanoyl]amino]acetate](/img/structure/B13694056.png)

